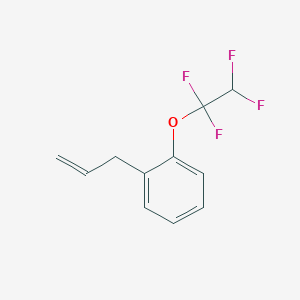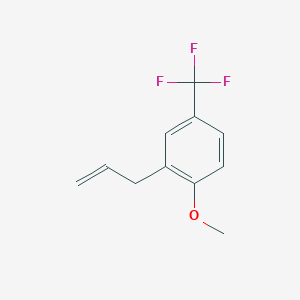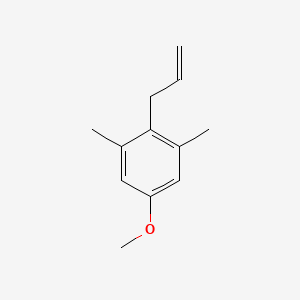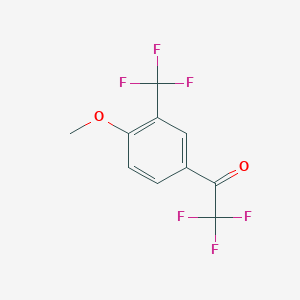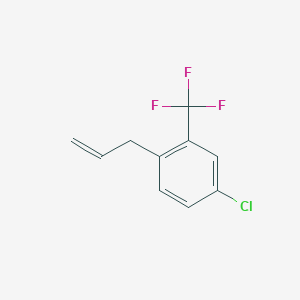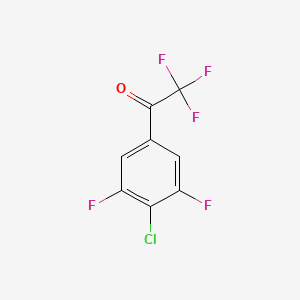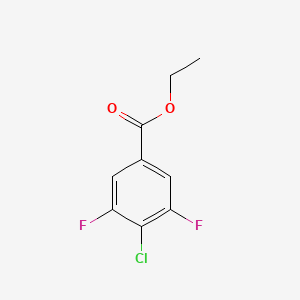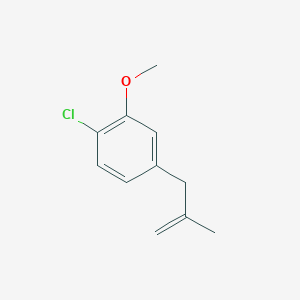
1-Chloro-2-methoxy-4-(2-methylallyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2-methoxy-4-(2-methylallyl)benzene is an organic compound with the molecular formula C10H11ClO It is a derivative of benzene, characterized by the presence of a chlorine atom, a methoxy group, and a 2-methylallyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2-methoxy-4-(2-methylallyl)benzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution: This method involves the introduction of substituents onto the benzene ring through reactions with electrophiles. For example, the methoxy group can be introduced via methylation of a hydroxy group, followed by chlorination and allylation.
Suzuki-Miyaura Coupling:
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions, optimized for yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production.
化学反应分析
Types of Reactions: 1-Chloro-2-methoxy-4-(2-methylallyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are commonly employed.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Phenols or amines.
科学研究应用
1-Chloro-2-methoxy-4-(2-methylallyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Chloro-2-methoxy-4-(2-methylallyl)benzene involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactions. The presence of the chlorine and methoxy groups influences its reactivity and binding affinity to various biological molecules. The compound can act as an inhibitor or activator of specific enzymes and receptors, depending on the context of its use .
相似化合物的比较
1-Chloro-4-methoxy-2-methylbenzene: Similar structure but lacks the 2-methylallyl group.
1-Chloro-2-methoxybenzene: Lacks both the 2-methylallyl and methyl groups.
4-Chloro-3-methylanisole: Similar but with different substitution patterns on the benzene ring.
Uniqueness: 1-Chloro-2-methoxy-4-(2-methylallyl)benzene is unique due to the specific combination of substituents, which imparts distinct chemical and physical properties. The presence of the 2-methylallyl group provides additional reactivity and potential for further functionalization compared to its similar counterparts.
属性
IUPAC Name |
1-chloro-2-methoxy-4-(2-methylprop-2-enyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-8(2)6-9-4-5-10(12)11(7-9)13-3/h4-5,7H,1,6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBSWKWDUKQRJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=C(C=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
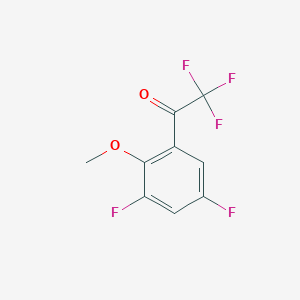
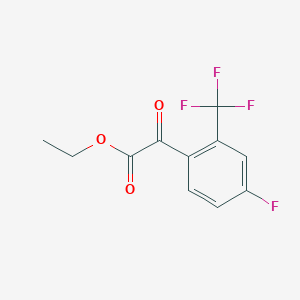
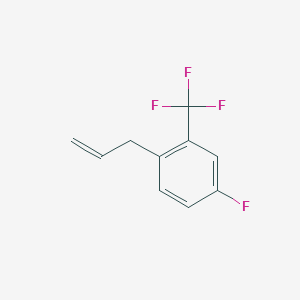
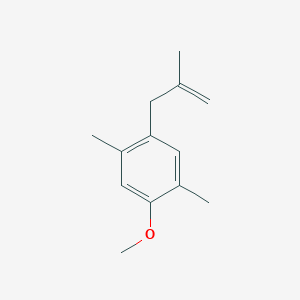
![1-[2-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone](/img/structure/B8002148.png)
![2,2,2-Trifluoro-1-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone](/img/structure/B8002151.png)
![Oxo-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid ethyl ester](/img/structure/B8002167.png)
